N1-allyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
説明
特性
IUPAC Name |
N'-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-3-8-18-16(22)17(23)19-15-12-9-26(24,25)10-13(12)20-21(15)14-7-5-4-6-11(14)2/h3-7H,1,8-10H2,2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRDIFLKSDLUDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N1-allyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current findings related to its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its versatility in medicinal chemistry. The presence of an allyl group and oxalamide moiety contributes to its reactivity and biological profile.
1. Antitumor Activity
Research has indicated that derivatives of thieno[3,4-c]pyrazoles exhibit significant antitumor activity. In particular, studies have shown that compounds similar to N1-allyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide can inhibit key oncogenic pathways:
- BRAF(V600E) Inhibition : Pyrazole derivatives have been reported to effectively inhibit BRAF(V600E), a common mutation in melanoma. This inhibition is crucial for the development of targeted therapies in cancer treatment .
2. Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives are known for their ability to modulate inflammatory pathways:
- Nitric Oxide Production : Certain pyrazole compounds have been shown to decrease the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), which are pivotal in inflammatory responses .
3. Antimicrobial Activity
The antimicrobial properties of thieno[3,4-c]pyrazole derivatives are noteworthy:
- Bacterial Inhibition : Studies indicate that specific pyrazole-based compounds demonstrate significant antibacterial activity against various strains of bacteria by disrupting cell membrane integrity and inhibiting growth .
Case Studies
A number of studies have investigated the biological effects of thieno[3,4-c]pyrazole derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of BRAF(V600E) with IC50 values indicating potent antitumor activity. |
| Study B | Showed that pyrazole derivatives reduced TNF-α levels by 50% in vitro, highlighting their anti-inflammatory potential. |
| Study C | Reported moderate to high antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) lower than standard antibiotics. |
The proposed mechanisms by which N1-allyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide exerts its biological effects include:
- Enzyme Inhibition : Interaction with key enzymes involved in cancer proliferation and inflammation.
- Cell Membrane Disruption : Alteration of bacterial cell membranes leading to cell lysis.
類似化合物との比較
Structural Analogues in the Thieno[3,4-c]pyrazole Family
The thienopyrazole scaffold is a common structural motif in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects :
- The allyl group in the target compound may enhance solubility compared to the 1-phenylethyl group in the 2004 analogue , as allyl is less lipophilic.
- The o-tolyl substituent at the 2-position is conserved across analogues, suggesting its critical role in target binding (e.g., hydrophobic interactions).
Linker Modifications: The oxalamide linker in the target compound differs from the acetamide linkers in patented analogues .
Biological Activity: Autotaxin inhibition is explicitly cited for thieno[3,4-c]pyrazol-3-yl acetamides in recent patents . While the target compound’s activity is unconfirmed, structural alignment suggests similar mechanisms.
Pharmacokinetic and Physicochemical Properties
Table 2: Inferred Properties Based on Structural Features
- Sulfone Group Impact: The 5,5-dioxido group in the target compound likely enhances polarity and metabolic stability compared to non-sulfonated analogues.
Research Findings and Hypotheses
- Autotaxin Inhibition: Patent data indicates that thienopyrazole derivatives with acetamide linkers exhibit IC50 values in the nanomolar range for autotaxin. The target compound’s oxalamide linker may alter potency due to steric or electronic effects.
- Therapeutic Potential: Autotaxin inhibitors are investigated for fibrosis and cancer. The allyl group’s balance of hydrophobicity and reactivity could optimize bioavailability in these contexts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
